

Fluorescein Dilaurate (CAS 7308-90-9): A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Fluorescein dilaurate	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core properties of **Fluorescein dilaurate** (CAS 7308-90-9), a versatile fluorogenic substrate with significant applications in enzymatic assays and diagnostics. This document details its physicochemical characteristics, mechanism of action, and provides a representative experimental protocol for its use in lipase activity assays.

Core Properties and Specifications

Fluorescein dilaurate is a non-fluorescent derivative of fluorescein, an intensely fluorescent dye. The esterification of fluorescein with two laurate chains renders the molecule lipophilic and quenches its fluorescence. Enzymatic hydrolysis of the laurate esters by lipases or esterases releases the fluorescein molecule, resulting in a measurable increase in fluorescence. This "turn-on" fluorescent property makes it a highly sensitive substrate for detecting and quantifying lipolytic enzyme activity.

Physicochemical Properties

The key physicochemical properties of **Fluorescein dilaurate** are summarized in the table below for easy reference.



Property	Value	Reference
CAS Number	7308-90-9	[1][2][3]
Molecular Formula	C44H56O7	[1][2]
Molecular Weight	696.91 g/mol	[1][2]
Appearance	White to off-white powder	[2][4]
Melting Point	83 °C	[5]
Purity	≥97%	[2]

Solubility

Fluorescein dilaurate's lipophilic nature dictates its solubility in organic solvents, while it remains poorly soluble in aqueous solutions. This property is critical for the design of in vitro assays, often requiring the use of detergents or co-solvents to achieve a stable substrate emulsion.

Solvent	Solubility	Reference	
Ethanol	Soluble	[4][5]	
DMSO	5 mg/mL (7.17 mM) with sonication and warming to 60°C	[4]	

Spectral Properties

The utility of **Fluorescein dilaurate** as a fluorogenic substrate is defined by its distinct excitation and emission wavelengths upon enzymatic cleavage to fluorescein.

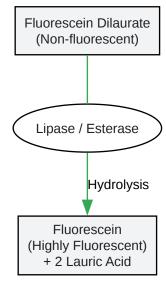


Spectral Property	Wavelength (nm)	Conditions	Reference
Excitation (λex)	~490 nm	0.1 M Tris, pH 8.0 (post-esterase activity)	
Emission (λem)	~514 nm	0.1 M Tris, pH 8.0 (post-esterase activity)	

Mechanism of Action: Enzymatic Hydrolysis

The fundamental principle behind the use of **Fluorescein dilaurate** in enzymatic assays is its conversion from a non-fluorescent to a highly fluorescent molecule. This process is catalyzed by lipases or esterases.

Mechanism of Fluorescein Dilaurate Hydrolysis



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Caption: Enzymatic cleavage of **Fluorescein dilaurate**.



As depicted, the lipase or esterase enzyme hydrolyzes the two ester bonds connecting the laurate chains to the fluorescein core. This reaction releases two molecules of lauric acid and the highly fluorescent fluorescein molecule. The rate of increase in fluorescence intensity is directly proportional to the enzymatic activity under appropriate assay conditions.

Experimental Protocols: In Vitro Lipase Activity Assay

While **Fluorescein dilaurate** is notably used in the in vivo Pancreolauryl test for diagnosing chronic pancreatitis, a detailed, standardized in vitro protocol is not readily available in the public domain. However, based on established principles for fluorogenic lipase assays using similar substrates, a representative protocol is provided below.

Disclaimer: This is a generalized protocol and requires optimization for specific lipases, sample types, and laboratory instrumentation.

Reagents and Materials

- Fluorescein dilaurate stock solution: Prepare a 1-10 mM stock solution in DMSO or ethanol. Store protected from light at -20°C.
- Assay Buffer: 50 mM Tris-HCl, pH 7.4-8.0, containing a detergent to emulsify the substrate.
 Common choices include 0.5% Triton X-100 or 0.0125% Zwittergent. The optimal pH and detergent concentration should be determined empirically for the specific lipase being studied.
- Lipase Standard: A purified lipase of known activity for generating a standard curve.
- Enzyme Samples: Purified enzyme, cell lysates, or other biological samples containing lipase activity.
- 96-well black microplate: For minimizing background fluorescence.
- Fluorescence microplate reader: Capable of excitation at ~490 nm and emission detection at ~514 nm.

Assay Procedure



- Prepare Working Substrate Solution: Dilute the Fluorescein dilaurate stock solution in the assay buffer to the desired final concentration. The optimal concentration should be determined through substrate titration experiments but a starting point of 10-100 μM is common for fluorogenic lipase assays. Vortex vigorously to ensure a uniform emulsion.
- Set up the Assay Plate:
 - Blank: Add assay buffer only.
 - Negative Control: Add assay buffer and the enzyme sample that has been heatinactivated.
 - Positive Control/Standard Curve: Add known concentrations of the lipase standard to the assay buffer.
 - Samples: Add the experimental samples containing the unknown lipase activity.
- Initiate the Reaction: Add the working substrate solution to all wells to start the enzymatic reaction. The final volume in each well should be consistent (e.g., 100-200 μL).
- Incubation: Incubate the plate at the optimal temperature for the lipase (e.g., 37°C), protected from light.
- Fluorescence Measurement: Measure the fluorescence intensity kinetically over a set period (e.g., every 1-2 minutes for 30-60 minutes) or as an endpoint reading after a fixed incubation time.

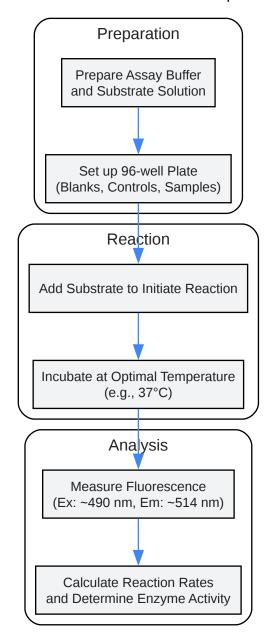
Data Analysis

- Subtract the background fluorescence (from the blank wells) from all readings.
- For kinetic assays, determine the rate of reaction (increase in fluorescence per unit of time)
 from the linear portion of the progress curve.
- Generate a standard curve by plotting the reaction rate against the known concentrations of the lipase standard.



• Determine the lipase activity in the experimental samples by interpolating their reaction rates on the standard curve.

Experimental Workflow for In Vitro Lipase Assay



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Caption: A generalized workflow for a fluorometric lipase assay.

Applications in Research and Development

Fluorescein dilaurate's properties make it a valuable tool in various research and development contexts:

- Enzyme Characterization: Studying the kinetics and inhibition of lipases and esterases.
- High-Throughput Screening: Screening for novel lipase inhibitors or activators in drug discovery programs.
- Diagnostic Development: As demonstrated by the Pancreolauryl test, it can be used to develop diagnostic assays for diseases associated with pancreatic insufficiency.[1]
- Cellular Imaging: Its non-toxic nature and the ability to be hydrolyzed intracellularly suggest potential applications in live-cell imaging to monitor lipolytic activity.[6]

Storage and Stability

For long-term storage, **Fluorescein dilaurate** should be kept at -20°C, protected from light and moisture. Under these conditions, it is stable for at least two years.[2] Stock solutions in organic solvents should also be stored at -20°C or -80°C and protected from light; they are typically stable for at least one to six months.[4]

This technical guide provides a foundational understanding of **Fluorescein dilaurate** (CAS 7308-90-9). Researchers are encouraged to use this information as a starting point and to perform the necessary optimizations for their specific experimental needs.

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